molecular formula C16H18ClNO B1283559 1-(Benzhydrylamino)-3-chloropropan-2-ol CAS No. 63477-43-0

1-(Benzhydrylamino)-3-chloropropan-2-ol

Cat. No. B1283559
M. Wt: 275.77 g/mol
InChI Key: PHDKURQHOBPQTI-UHFFFAOYSA-N
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Patent
US08946235B2

Procedure details

2-(Chloromethyl)oxirane (92 g, 1 mol) was added dropwise to a solution of diphenyl-methanamine (183 g, 1 mol) in CH3OH (1 L) at 0° C. then the mixture was stirred at r.t. overnight. The mixture was then concentrated in vacuo to give the title compound (201 g, 73%) which was used in next step without further purification.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
183 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]1[CH2:5][O:4]1.[C:6]1([CH:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[NH2:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CO>[CH:12]([NH:13][CH2:5][CH:3]([OH:4])[CH2:2][Cl:1])([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
92 g
Type
reactant
Smiles
ClCC1OC1
Name
Quantity
183 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N)C1=CC=CC=C1
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at r.t. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)NCC(CCl)O
Measurements
Type Value Analysis
AMOUNT: MASS 201 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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